molecular formula C7H9N3O2 B1295078 N,N-Dimethyl-5-nitropyridin-2-amine CAS No. 2554-75-8

N,N-Dimethyl-5-nitropyridin-2-amine

Cat. No. B1295078
CAS RN: 2554-75-8
M. Wt: 167.17 g/mol
InChI Key: UCAOGXRUJFKQAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07989462B2

Procedure details

To a solution of 2-chloro-5-nitropyridine (317.08 mg, 2 mmol) in 1 ml of methanol was added of 2 M dimethylamine/MeOH (5 ml, 10 mmol) in a sealed tube at 0° C. The reaction mixture was warmed up to room temperature and stirred over night. After evaporating the solvent, the residue was diluted with EtOAc (20 ml), washed with saturated NaHCO3 aq., brine, dried over Na2SO4, filtered and concentrated by vacuum, yielding 334 mg (100%) of yellow solids. 1H NMR (CDCl3): 9.06 (d, J=2.7 Hz, 1H), 8.22-8.18 (m, 1H), 6.46 (d, J=9.3 Hz, 1H), 3.23 (s, 6H).
Quantity
317.08 mg
Type
reactant
Reaction Step One
Name
dimethylamine MeOH
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Yield
100%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][N:3]=1.[CH3:11][NH:12][CH3:13].CO>CO>[CH3:11][N:12]([CH3:13])[C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][N:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
317.08 mg
Type
reactant
Smiles
ClC1=NC=C(C=C1)[N+](=O)[O-]
Name
dimethylamine MeOH
Quantity
5 mL
Type
reactant
Smiles
CNC.CO
Name
Quantity
1 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred over night
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After evaporating the solvent
ADDITION
Type
ADDITION
Details
the residue was diluted with EtOAc (20 ml)
WASH
Type
WASH
Details
washed with saturated NaHCO3 aq., brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by vacuum

Outcomes

Product
Name
Type
product
Smiles
CN(C1=NC=C(C=C1)[N+](=O)[O-])C
Measurements
Type Value Analysis
AMOUNT: MASS 334 mg
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 99.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.